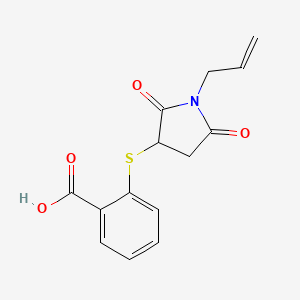

2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a thiopyrrolidinone-benzoic acid hybrid compound characterized by an allyl-substituted pyrrolidinone core linked via a thioether bond to a benzoic acid moiety. The allyl group introduces a reactive double bond, which may influence solubility, metabolic stability, and intermolecular interactions compared to other substituents.

Properties

IUPAC Name |

2-(2,5-dioxo-1-prop-2-enylpyrrolidin-3-yl)sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-2-7-15-12(16)8-11(13(15)17)20-10-6-4-3-5-9(10)14(18)19/h2-6,11H,1,7-8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHDUFAYFINIDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves the reaction of 2,5-dioxopyrrolidin-3-ylthio derivatives with benzoic acid derivatives. One common method includes the use of allyl bromide to introduce the allyl group into the pyrrolidinone ring, followed by the formation of the thioether bond with benzoic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.

Substitution: The thioether linkage allows for substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like thiols or amines can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Hydroxylated pyrrolidinone derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxopyrrolidine can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The thioether functionality enhances the bioavailability and efficacy of these compounds against cancer cell lines, such as MCF-7 and HeLa cells .

2. Anti-inflammatory Effects

Another notable application is in the treatment of inflammatory diseases. Compounds containing similar structural motifs have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Research

In a recent study, researchers synthesized a series of dioxopyrrolidine derivatives, including this compound, to evaluate their anticancer potential. The study utilized various cancer cell lines and demonstrated that the compound induced apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of similar compounds. The study revealed that these compounds could significantly reduce the expression of pro-inflammatory markers in activated macrophages. The mechanism was linked to the inhibition of NF-kB signaling pathways, suggesting potential therapeutic applications for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s thioether linkage and pyrrolidinone ring allow it to interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

- The allyl-substituted compound has an intermediate molecular weight (~305.36 g/mol) between the isopropyl (293.34 g/mol) and phenyl (327.40 g/mol) analogs. The 2-(methylthio)phenyl variant has the highest molecular weight (373.45 g/mol) due to the additional sulfur atom and aromatic substituent .

In contrast, the isopropyl group is sterically bulky but electronically neutral, which may reduce metabolic degradation . The 2-(methylthio)phenyl substituent combines aromaticity with sulfur’s polarizability, possibly enhancing binding to metal-containing enzymes or altering redox properties .

Predicted Physicochemical Properties :

- The 2-(methylthio)phenyl analog has a predicted pKa of ~3.39, suggesting moderate acidity comparable to benzoic acid derivatives. Its high boiling point (644.9°C) and density (1.48 g/cm³) reflect strong intermolecular forces due to sulfur and aromatic interactions .

Biological Implications :

- While direct pharmacological data for these compounds is unavailable, substituent choice likely impacts bioavailability and target affinity . For example, the allyl group’s unsaturated bond could participate in covalent interactions with cysteine residues in proteins, a feature absent in saturated analogs.

Research Findings and Methodological Considerations

- Dose-Effect Analysis : Methods like the Litchfield-Wilcoxon procedure could theoretically evaluate the potency of these analogs by estimating median effective doses (ED₅₀) and slope parameters. Such analyses would clarify how substituents influence efficacy.

- Synthetic Feasibility : The allyl-substituted compound may face challenges in synthesis due to the reactivity of the allyl group, whereas the isopropyl and phenyl analogs might be more straightforward to prepare .

Notes

- Limited data exists for the target compound, necessitating reliance on structural analogs for comparison.

- Experimental validation is required to confirm predicted properties (e.g., pKa, boiling point) and explore biological activity.

Biological Activity

The compound 2-((1-Allyl-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a derivative of benzoic acid that incorporates a thioether and a pyrrolidine moiety. This structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 273.34 g/mol

- CAS Number : 1228105-51-8

Biological Activity Overview

The biological activity of this compound has been explored through various studies, indicating its potential in several therapeutic areas:

- Antioxidant Activity : Studies have shown that benzoic acid derivatives can exhibit significant antioxidant properties. This is critical in preventing oxidative stress-related diseases.

- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, similar compounds have shown effectiveness against Staphylococcus aureus and other pathogens .

- Cytotoxicity Against Cancer Cells : Preliminary data indicate that the compound may possess cytotoxic effects against certain cancer cell lines. In vitro studies have reported varying degrees of inhibition in cell proliferation, particularly in human cancer cell lines such as Hep-G2 and A2058 .

- Enzyme Inhibition : The compound's structural components suggest it may inhibit specific enzymes involved in metabolic pathways. For example, thioether groups are known to interact with various enzymes, potentially modulating their activity .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed based on related compounds:

- Ubiquitin-Proteasome Pathway (UPP) : Similar benzoic acid derivatives have been shown to enhance the activity of the UPP, which is crucial for protein degradation and cellular homeostasis .

- Autophagy-Lysosome Pathway (ALP) : The activation of autophagy-related processes may also play a role in the compound's effectiveness against cancer cells by promoting cellular degradation of damaged proteins .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

These findings underscore the potential for further research into this compound as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.